molecular formula C21H18N4O4 B3920054 N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

Cat. No.: B3920054
M. Wt: 390.4 g/mol
InChI Key: BUOXCDLQBSAEMY-UHFFFAOYSA-N
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Description

N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is a complex organic compound with a unique structure that combines an indole core with a benzodioxine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide typically involves multiple steps. One common route starts with the preparation of the indole core, followed by the introduction of the cyanopropyl group. The final steps involve the formation of the benzodioxine ring and the carbohydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where its specific molecular interactions could be beneficial.

    Industry: It may be used in the development of new materials with specialized properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to proteins or enzymes that play a role in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide is unique due to its specific combination of functional groups and ring structures. This uniqueness contributes to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[1-(3-cyanopropyl)-2-hydroxyindol-3-yl]imino-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c22-9-3-4-10-25-16-6-2-1-5-15(16)19(21(25)27)23-24-20(26)14-7-8-17-18(13-14)29-12-11-28-17/h1-2,5-8,13,27H,3-4,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOXCDLQBSAEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)CCCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide
Reactant of Route 6
Reactant of Route 6
N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide

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